Lysylleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysylleucine is a dipeptide composed of lysine and leucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysylleucine can be synthesized through the coupling of lysine and leucine using peptide synthesis techniques. The process typically involves the activation of the carboxyl group of one amino acid (e.g., leucine) and the subsequent nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents used in this process include carbodiimides (such as DCC or EDC) and coupling agents like HOBt or HOAt .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds between lysine and leucine. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the amino acids .
Chemical Reactions Analysis
Types of Reactions
Lysylleucine can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the side chains of lysine and leucine, potentially altering the dipeptide’s properties.
Reduction: Reduction reactions can affect the peptide bond or side chains, leading to changes in the dipeptide’s structure.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carbonylated derivatives, while reduction may yield reduced forms of this compound .
Scientific Research Applications
Lysylleucine has various scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein metabolism and as a biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in nutritional supplements
Mechanism of Action
Lysylleucine exerts its effects through interactions with specific molecular targets and pathways. The dipeptide can be recognized and processed by proteases and peptidases, leading to its breakdown into lysine and leucine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Lysylisoleucine: A dipeptide composed of lysine and isoleucine.
Lysylvaline: A dipeptide composed of lysine and valine.
Lysylphenylalanine: A dipeptide composed of lysine and phenylalanine
Uniqueness
Lysylleucine is unique due to its specific combination of lysine and leucine, which imparts distinct physicochemical properties and biological activities. Compared to other similar dipeptides, this compound may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIPDCIQTUXABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.